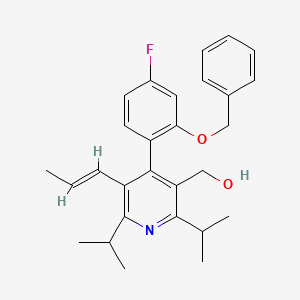![molecular formula C21H32BNO6 B3126565 4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester CAS No. 335030-22-3](/img/structure/B3126565.png)
4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester
Vue d'ensemble
Description
This compound is an aryl boronic acid ester that is majorly used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
Molecular Structure Analysis
The molecular formula of this compound is C21H32BNO6 . The IUPAC name is methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, can be used in various chemical reactions. For instance, they can be used in the functionalizing deboronation of alkyl boronic esters . They can also be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction .Applications De Recherche Scientifique
Polymer Synthesis and Functionalization
4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester plays a critical role in the development of functional polymers. D'Hooge et al. (2008) reported a methodology for the synthesis of methacrylamido phenylboronic acids, which are crucial for creating functional polymers, through a two-step deprotection process of pinacolato methacrylamido phenylene boronic esters. This process enables the production of boronic acid-containing methacrylamido monomers in good yields, facilitating their incorporation into polymers (D'Hooge et al., 2008).
Sensing and Detection Technologies
In the field of sensing, Miho et al. (2021) developed a highly sensitive fluorescent sensor, Anthracene-(aminomethyl)phenylboronic acid pinacol ester (AminoMePhenylBPin) SM-1, for the detection of trace amounts of water. This sensor utilizes photo-induced electron transfer (PET) for high sensitivity, showcasing the utility of boronic acid esters in environmental monitoring and analysis (Miho et al., 2021).
Oxidation-Responsive Materials
Research on oxidation-responsive materials has highlighted the importance of phenylboronic pinacol ester derivatives. Song et al. (2013) synthesized a new type of amphiphilic poly(amino ester)s that degrade completely in aqueous media via H2O2 oxidation. This study illustrates the potential of boronic ester-containing polymers in the development of responsive materials for biomedical applications, such as drug delivery systems (Song et al., 2013).
Phosphorescence and Luminescence
A remarkable discovery by Shoji et al. (2017) unveiled that simple arylboronic esters exhibit long-lived room-temperature phosphorescence in the solid state. This serendipitous finding opens new avenues for the use of boronic esters in the development of organic phosphorescent materials for optoelectronic applications (Shoji et al., 2017).
Hydrolysis Stability Concerns
The stability of phenylboronic pinacol esters under physiological conditions has been a subject of study due to their relevance in drug delivery and neutron capture therapy. Achilli et al. (2013) analyzed the hydrolysis susceptibility of these esters at physiological pH, highlighting the need for careful consideration when employing them for pharmacological purposes (Achilli et al., 2013).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction, facilitated by this compound, is a key step in the synthesis of various organic compounds . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this reaction can lead to the synthesis of a wide range of complex organic molecules.
Pharmacokinetics
The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . Therefore, these factors could potentially impact the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a variety of complex organic molecules, depending on the other reactants and conditions used in the reaction.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters . Additionally, the kinetics of the reaction is dependent on the substituents in the aromatic ring . Therefore, these factors must be carefully considered when using this compound for pharmacological or chemical synthesis purposes.
Propriétés
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO6/c1-19(2,3)27-18(25)23-16(17(24)26-8)13-14-9-11-15(12-10-14)22-28-20(4,5)21(6,7)29-22/h9-12,16H,13H2,1-8H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZJASWLLYAZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220587-29-1 | |
| Record name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester](/img/structure/B3126567.png)





![2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile](/img/structure/B3126607.png)
